molecular formula C21H26BrNO4 B052019 Methylnaltrexone bromide, (17S)- CAS No. 916045-21-1

Methylnaltrexone bromide, (17S)-

货号: B052019
CAS 编号: 916045-21-1
分子量: 436.3 g/mol
InChI 键: IFGIYSGOEZJNBE-LHJYHSJWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Methylnaltrexone bromide is synthesized using naltrexone hydrochloride as the starting material. The process involves several steps:

Industrial Production Methods

The industrial production of methylnaltrexone bromide follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, efficient, and to produce high-purity methylnaltrexone bromide .

化学反应分析

Types of Reactions

Methylnaltrexone bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives of methylnaltrexone .

科学研究应用

Introduction to Methylnaltrexone Bromide

Methylnaltrexone bromide (MNTX) is a quaternary derivative of naltrexone, primarily designed to counteract opioid-induced constipation (OIC) without affecting analgesic effects. Its unique pharmacological properties allow it to act as a peripherally-acting mu-opioid receptor antagonist, making it a crucial therapeutic option in palliative care and for patients on chronic opioid therapy.

Pharmacokinetics

MNTX exhibits rapid absorption following subcutaneous administration, reaching peak plasma concentrations within 0.5 hours. It has a terminal half-life of approximately 8-9 hours and is primarily eliminated through renal pathways with minimal metabolism .

Treatment of Opioid-Induced Constipation

MNTX is predominantly used for managing OIC in patients with advanced illness and those undergoing chronic opioid treatment. Clinical trials have demonstrated its efficacy in inducing laxation within hours of administration, significantly outperforming placebo treatments. For instance, one study reported that 48% of patients receiving MNTX experienced laxation within four hours compared to only 16% in the placebo group .

Case Studies

  • Palliative Care Patients : A study involving terminally ill patients showed that MNTX effectively alleviated constipation without precipitating opioid withdrawal symptoms or affecting pain management .
  • Chronic Non-Cancer Pain : Observational studies have compared MNTX with other treatments for OIC in patients with chronic non-cancer pain, highlighting its favorable safety profile and efficacy .

Safety and Tolerability

MNTX has been found to be well-tolerated among diverse patient populations. No significant adverse effects have been reported related to opioid withdrawal or gastrointestinal hypermotility. The drug's safety profile remains consistent across various demographics, including age and gender .

Efficacy Against Other Treatments

MNTX has been compared with other peripherally acting mu-opioid receptor antagonists (PAMORAs) like naloxegol (Movantik). In clinical settings, MNTX has shown superior efficacy in achieving rescue-free laxation in patients who did not respond adequately to conventional laxative therapy .

Study TypePopulationTreatmentLaxation Rate (%)P-Value
Randomized Controlled TrialAdvanced IllnessMNTX vs Placebo48% vs 16%<0.0001
Observational StudyChronic Pain PatientsMNTX vs NaloxegolHigher EfficacyN/A

相似化合物的比较

Similar Compounds

Uniqueness

Methylnaltrexone bromide is unique because it specifically targets peripheral μ-opioid receptors without affecting the central nervous system. This makes it particularly useful for treating opioid-induced constipation without compromising pain management .

生物活性

Methylnaltrexone bromide, a peripherally acting μ-opioid receptor antagonist, is primarily utilized in the management of opioid-induced constipation (OIC) in patients with advanced illness. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and clinical efficacy, supported by data tables and case studies.

Overview

Methylnaltrexone bromide (MTNX) is a quaternary derivative of naltrexone, designed to selectively antagonize μ-opioid receptors in peripheral tissues without significantly affecting central opioid receptors. This unique property allows it to alleviate the constipating effects of opioids while preserving their analgesic efficacy.

Selective Antagonism : Methylnaltrexone binds to μ-opioid receptors predominantly located in the gastrointestinal tract. By blocking these receptors, it counteracts the opioid-induced reduction in gastrointestinal motility and transit time. Importantly, its quaternary structure limits its ability to cross the blood-brain barrier, minimizing central side effects associated with traditional opioid antagonists .

Pharmacodynamics

  • Gastrointestinal Effects : Clinical studies indicate that MTNX effectively increases bowel movement frequency in patients experiencing OIC. In a Phase III trial, 48% of patients receiving MTNX experienced a bowel movement within 4 hours compared to 15% in the placebo group (P < .001) .
  • Impact on Analgesia : MTNX does not interfere with opioid-mediated analgesia. In controlled settings, patients receiving methylnaltrexone maintained pain relief while experiencing significant laxation .

Pharmacokinetics

The pharmacokinetic profile of methylnaltrexone is characterized by rapid absorption and predictable elimination:

Parameter0.15 mg/kg0.30 mg/kg0.50 mg/kg
Cmax (ng/mL)117239392
Tmax (hr)0.50.50.5
AUC24 (ng·hr/mL)175362582
  • Absorption : Following subcutaneous administration, peak plasma concentrations are reached within approximately 0.5 hours.
  • Half-life : The terminal half-life ranges from 8 to 9 hours, allowing for once-daily dosing in most cases .

Clinical Efficacy

Several clinical trials have established the efficacy of methylnaltrexone in treating OIC:

  • Phase III Trial Results : A pivotal study demonstrated significant improvements in bowel movement frequency and consistency among patients with advanced illness receiving MTNX compared to those on placebo .
  • Long-term Outcomes : Patients who continued treatment reported sustained benefits regarding bowel function and quality of life over extended periods .

Case Studies

  • Patient Response : A cohort study involving patients with chronic pain conditions indicated that those treated with MTNX experienced a notable improvement in bowel habits without compromising pain management.
  • Cost-Effectiveness Analysis : A decision-analytical model showed that the addition of MTNX to standard care resulted in more days without constipation symptoms and was deemed cost-effective from a healthcare payer perspective .

属性

IUPAC Name

(3S,4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGIYSGOEZJNBE-LHJYHSJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N@+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916045-21-1
Record name Methylnaltrexone bromide, (17S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916045211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLNALTREXONE BROMIDE, (17S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDW853B60I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylnaltrexone bromide, (17S)-
Reactant of Route 2
Methylnaltrexone bromide, (17S)-
Reactant of Route 3
Methylnaltrexone bromide, (17S)-
Reactant of Route 4
Methylnaltrexone bromide, (17S)-
Reactant of Route 5
Methylnaltrexone bromide, (17S)-
Reactant of Route 6
Methylnaltrexone bromide, (17S)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。